molecular formula C19H14ClN3S B2701846 4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207029-80-8

4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2701846
CAS No.: 1207029-80-8
M. Wt: 351.85
InChI Key: HLEDBSXFGYOVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrazine is a type of pyrazole fused heterocycle . Pyrazole compounds are often used in the synthesis of various pharmaceuticals and have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrazine compounds often feature an “amino–nitro–amino” arrangement . This structure is similar to that of TATB and exhibits a high density .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazine compounds are often catalyzed by palladium and involve the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .


Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrazine compounds often exhibit excellent thermal stability . For example, some compounds have a thermal decomposition temperature greater than that of hexanitrostilbene (HNS, 316 °C) .

Scientific Research Applications

Synthesis and Characterization

Compounds within the pyrazole and pyrazoline families, including those structurally similar to 4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine, are synthesized through various chemical reactions. These include cyclo-condensation reactions and reactions involving hydrazine or hydroxylamine hydrochloride. Such synthetic methods often employ microwave techniques in aqueous media or involve the condensation of specific nitriles and diketones with hydrazine hydrate (Kendre, Landge, & Bhusare, 2015), (Surmont et al., 2011). These methods provide a pathway for the creation of novel compounds with potential applications in various fields of research.

Antimicrobial and Anti-inflammatory Applications

Several studies have focused on evaluating the antimicrobial and anti-inflammatory activities of pyrazole and pyrazoline derivatives. For instance, novel pyrazole, isoxazole, and benzodiazepine derivatives have been prepared and assessed for their antibacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). These compounds have shown promise in providing new avenues for the development of antimicrobial and anti-inflammatory agents.

Anticancer Activity

The potential anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives have been explored through synthesis and biological evaluation. Research on these compounds has demonstrated significant inhibition against various cancer cell lines, suggesting their utility in anticancer studies (Jin Liu, Juan Zhao, & Jiu fu Lu, 2020). This area of research is crucial for the development of new therapeutic agents against cancer.

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrazine compounds could involve the synthesis of novel derivatives with improved properties . This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

4-benzylsulfanyl-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S/c20-16-8-4-7-15(11-16)17-12-18-19(21-9-10-23(18)22-17)24-13-14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEDBSXFGYOVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.